2-Methyl-4-(4-chlorophenyl)-2-butanol

Description

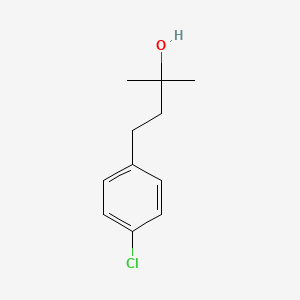

2-Methyl-4-(4-chlorophenyl)-2-butanol is a tertiary alcohol featuring a 4-chlorophenyl substituent on its butanol backbone. Chlorinated aromatic compounds are known for their enhanced lipophilicity and stability, which influence their applications in pharmaceuticals, agrochemicals, and industrial chemistry .

Properties

IUPAC Name |

4-(4-chlorophenyl)-2-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEDIIWBJAOSPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-chlorophenyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methyl-2-butanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group being reduced to the corresponding alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions to maximize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-chlorophenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

Oxidation: 2-Methyl-4-(4-chlorophenyl)-2-butanone or 2-Methyl-4-(4-chlorophenyl)butanoic acid.

Reduction: 2-Methyl-4-(4-chlorophenyl)butane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(4-chlorophenyl)-2-butanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-4-(4-chlorophenyl)-2-butanol exerts its effects involves interactions with specific molecular targets. The alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-Methyl-4-phenyl-2-butanol (CAS 103-05-9)

- Structure : Lacks the chlorine atom on the phenyl ring.

- Properties : Molecular weight 164.24 g/mol, purity >98%, and lower polarity compared to the chlorinated analog.

- Applications : Used as an industrial reagent, with pricing varying by quantity (e.g., 25g: ¥2,200; 500g: ¥16,000) .

Fenvalerate (CAS 51630-58-1)

- Structure: Contains a 4-chlorophenyl group but differs in functional groups (ester, cyano) and molecular complexity.

- Properties : Higher molecular weight (419.90 g/mol) and persistence as a pyrethroid insecticide.

- Applications : Widely used in agriculture for pest control due to its stability and bioactivity .

4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester

- Structure : Features a ketone and ester group instead of the alcohol moiety.

- Properties : Intermediate molecular weight (~226.66 g/mol) and reactivity suitable for synthetic chemistry.

- Applications : Utilized as a precursor in organic synthesis .

Methyl 2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate (CAS 154477-54-0)

- Structure: Combines a chlorobutanoyl group with an ester and methylpropanoate.

- Properties : Molecular weight 282.76 g/mol; enhanced lipophilicity due to the longer carbon chain.

Physico-Chemical Properties and Bioactivity

Table 1: Comparative Overview of Key Compounds

*Estimated properties based on structural analogs.

Key Observations:

- Chlorine Impact : Chlorinated analogs exhibit higher molecular weights and lipophilicity, enhancing bioactivity and environmental persistence (e.g., Fenvalerate’s insecticidal efficacy ).

- Functional Groups: Alcohols (e.g., 2-Methyl-4-phenyl-2-butanol) are less reactive toward hydrolysis compared to esters (e.g., Fenvalerate) but may have lower volatility .

- Applications : Chlorophenyl-containing compounds are prevalent in pesticides (e.g., patent-protected tetrazol-5-one derivatives ) and pharmaceuticals due to their binding affinity and metabolic stability.

Research Findings and Industrial Relevance

- Agrochemicals : Chlorophenyl moieties in pesticidal mixtures (e.g., tetrazol-5-one derivatives) demonstrate synergistic effects with fungicides, improving crop protection .

- Pharmaceuticals: Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate’s structural complexity suggests utility in drug synthesis, leveraging its stability for targeted delivery .

- Cost and Availability: Non-chlorinated analogs like 2-Methyl-4-phenyl-2-butanol are more cost-effective (¥2,200/25g) but may lack specialized bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.